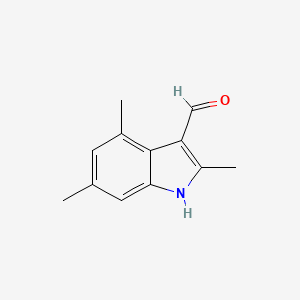

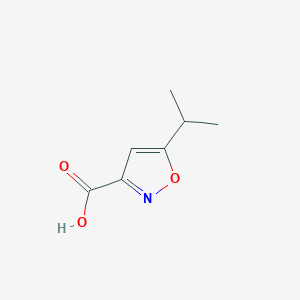

2,4,6-Trimethyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

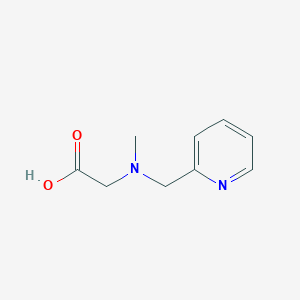

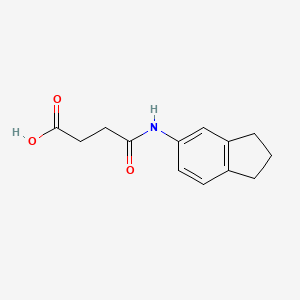

2,4,6-Trimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nanocatalysis and Organic Synthesis

2,4,6-Trimethyl-1H-indole-3-carbaldehyde is a versatile compound in organic chemistry, playing a crucial role as a synthon. Its derivatives, specifically indole-3-carbaldehydes, have been used in nanocatalysed synthetic routes for knoevenagel condensation. These methods, such as the grindstone method, offer advantages like excellent yields, short reaction times, high reaction rates, and environmental benefits. The synthesized compounds from these reactions have broad applications due to their active properties, including being lipoxygenase inhibitors, anti-tumour, antimicrobial, and anti-inflammatory agents (Madan, 2020).

Heterocyclic Chemistry

In heterocyclic chemistry, indole-3-carbaldehydes are used to generate novel derivatives through nucleophilic substitution reactions. For instance, 1-Methoxy-6-nitroindole-3-carbaldehyde has been proven to be a versatile electrophile, reacting regioselectively to produce 2,3,6-trisubstituted indole derivatives. Such chemical reactions expand the library of indole-based compounds, which are significant in various scientific applications (Yamada et al., 2009).

Catalysis and Synthesis of Indole Derivatives

The compound is also pivotal in gold-catalyzed cycloisomerizations, leading to the synthesis of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. These reactions are crucial for creating a variety of substrates, showcasing the compound's role in synthesizing complex molecular structures (Kothandaraman et al., 2011).

Crystallography and Structural Analysis

The compound and its derivatives are extensively studied in crystallography and structural analysis. X-ray diffraction (XRD), spectroscopic techniques, and density functional theory (DFT) are used to evaluate their molecular structure, bond angles, and lengths. These analyses provide insights into the compound's physical and chemical properties, facilitating its application in various fields such as nonlinear optical (NLO) applications (Tariq et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound's derivatives have been used as building blocks for novel drug designs. Research in this area includes the study of molecular docking and interactions with different receptors, exploring the potential of these compounds in therapeutic applications (Fatima et al., 2022).

Wirkmechanismus

Target of Action

2,4,6-Trimethyl-1H-indole-3-carbaldehyde, a derivative of 1H-Indole-3-carbaldehyde, is a chemical precursor used in the synthesis of biologically active structures Indole derivatives are known to interact with a variety of biological targets, contributing to their diverse biological activities .

Mode of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . These compounds are often involved in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product .

Biochemical Pathways

These compounds play a significant role in the biosynthesis of various indolic secondary metabolites, which are crucial for pathogen defense in plants .

Result of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can have significant impacts at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

2,4,6-Trimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can undergo condensation reactions with nitromethane to form 3-nitrovinyl indole . This compound also serves as a precursor for the synthesis of heterocyclic derivatives such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole . These interactions are essential for the formation of biologically active structures, highlighting the importance of this compound in biochemical processes.

Cellular Effects

This compound exhibits various effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as a receptor agonist, binding to specific receptors and triggering downstream signaling pathways. Additionally, it can inhibit or activate enzymes, leading to changes in gene expression and cellular function . These molecular interactions are crucial for the compound’s biological activities and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, affecting their biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activities. At high doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s biological activity changes significantly with increasing dosage. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic transformations can affect the compound’s efficacy and toxicity, highlighting the importance of studying its metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(6-14)9(3)13-11(12)5-7/h4-6,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMHUDFDMIHNIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=C2C=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)